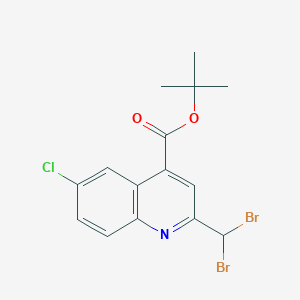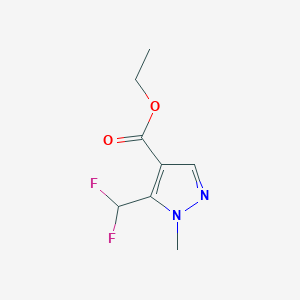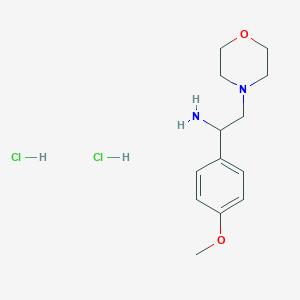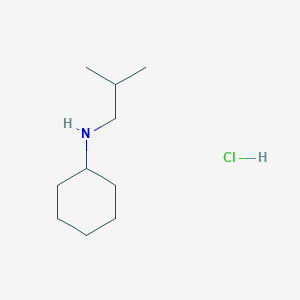
4,7-ジメチル-2-ピペラジン-1-イル-1,3-ベンゾチアゾール
説明
4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (DMPB) is a heterocyclic compound belonging to the benzothiazole family of organic compounds. It is a colorless solid that is soluble in organic solvents and is used in a variety of research applications. DMPB has a wide range of biological activities, including anti-inflammatory, antioxidant, anticonvulsant, and antifungal properties. It is also known for its ability to inhibit the activity of certain enzymes and to reduce the production of certain pro-inflammatory cytokines.
科学的研究の応用
抗菌活性
この化合物の重要な用途の1つは、抗菌剤としての潜在的な使用です . それは、細菌のDNA複製に不可欠な酵素であるDNAジャイレースを阻害することが判明しています . これは、特にキノロン耐性菌株に対する新しい抗菌薬の開発のための有望な候補となります .
バイオフィルム形成阻害
この化合物は、バイオフィルム形成の防止にも可能性を示しています . バイオフィルムは、細菌のコロニーであり、細胞外多糖物質の自己産生マトリックスに埋め込まれています。それらは根絶が非常に難しく、しばしば抗生物質に耐性があります。 この化合物は、バイオフィルム形成を阻害することにより、慢性的な細菌感染症の治療に役立つ可能性があります .
抗菌活性
この化合物は、抗菌活性において有望な結果を示しました。それは、表皮ブドウ球菌、黄色ブドウ球菌、メチシリン耐性S. aureus (MRSA) の菌株に対して有効であることがわかりました。 これは、新しい抗菌薬の開発に使用できることを示唆しています .
耐性菌の増殖阻害
この化合物は、シプロフロキサシン耐性P. aeruginosa (CRPA)とメチシリン耐性黄色ブドウ球菌 (MRSA) の増殖を阻害する能力を示しています。 これは、これらの菌株は、多くの一般的な抗生物質に耐性があるため、特に重要です .
化学合成における使用
この化合物は、より複雑な分子の作成のための構成要素として、化学合成にも使用できます . そのユニークな構造は、さまざまな分野で潜在的な用途を持つ新しい化合物の合成において貴重なツールとなります .
作用機序
Target of Action
The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes in the body, suggesting that “4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole” could potentially interact with similar targets.
Mode of Action
The specific mode of action would depend on the exact targets of the compound. Generally, drugs containing a piperazine moiety can act as antagonists or agonists at their target sites, modulating the activity of these targets .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Drugs containing a piperazine moiety can influence a variety of pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure and the route of administration. Piperazine derivatives are generally well absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Drugs containing a piperazine moiety can have a variety of effects, ranging from antipsychotic to antiviral activities .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect the compound’s absorption, distribution, metabolism, and excretion, as well as its interaction with its targets .
生化学分析
Biochemical Properties
4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with efflux pumps like Mrp4, which are involved in drug resistance mechanisms . The nature of these interactions often involves binding to specific sites on the proteins, thereby influencing their activity and function.
Cellular Effects
The effects of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the morphology of Vero cells, indicating its impact on cellular structure and function . Additionally, it may alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s interaction with efflux pumps like Mrp4 highlights its role in modulating drug resistance mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have significant biological effects . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to alter cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Toxicity studies have shown that high doses can lead to significant adverse effects, emphasizing the importance of dosage optimization.
Metabolic Pathways
4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological effects.
Transport and Distribution
The transport and distribution of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as it needs to reach specific target sites to exert its effects.
Subcellular Localization
The subcellular localization of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
4,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-9-3-4-10(2)12-11(9)15-13(17-12)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIJCHBCZKUNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1452085.png)



![4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1452089.png)

![(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1452092.png)

![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)

![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)

